1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate
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Overview
Description
“1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate” is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 . It is used in scientific research and has applications in various fields due to its unique properties, including drug delivery systems, organic synthesis, and bioconjugation reactions.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 459.3±40.0 °C and a predicted density of 1.161±0.06 g/cm3 . Its pKa is predicted to be 10.33±0.46 . The compound is solid at room temperature .Scientific Research Applications
Catalytic Applications and Organic Synthesis
Rigid P-Chiral Phosphine Ligands
A study focused on the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of these catalysts in preparing chiral pharmaceutical ingredients. The ligands, prepared from enantiopure tert-butylmethylphosphine-boranes, exhibited excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).
Polymorphism and Crystal Structures
Polymorphic Forms of Amino Acid Derivatives
Research on "N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester" revealed two polymorphic forms, highlighting the molecular conformation and hydrogen-bonded parallel β-sheet-like tapes in crystal structures. This study provides insights into the molecular arrangement and potential applications in understanding peptide structures (Gebreslasie, Jacobsen, & Görbitz, 2011).
Amino Acid and Peptide Synthesis
Amino Acid-Functionalized Cyclopentadienyl Molybdenum Tricarbonyl Complex
This research introduced a complex for catalytic olefin epoxidation, showcasing the synthesis and application of amino acid-functionalized complexes in catalysis. The study emphasizes the complex's structure and its catalytic performance in epoxidation reactions (Abrantes et al., 2009).
Protected Methyl Esters of Non-Proteinogenic Amino Acids
A strategy was developed for preparing protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing 2,3-diaminopropanols derived from d-serine. This research contributes to the synthesis of non-proteinogenic amino acids, important for biochemical studies and pharmaceutical applications (Temperini et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCYAVUHTZEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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